![molecular formula C13H19N3O6S B5545611 2-{[(3-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate](/img/structure/B5545611.png)

2-{[(3-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various methodologies, including the reaction of benzyl chloroformates with amines to prepare carbamates, which are then nitrosated to yield target structures. These processes contribute to the creation of novel photolabile structures with potential applications in controlled release mechanisms (Satya Venkata et al., 2009). Similarly, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been synthesized from aldehydes and tert-butyl N-hydroxycarbamate, showcasing their utility as N-(Boc)-protected nitrones in organic synthesis (Xavier Guinchard et al., 2005).

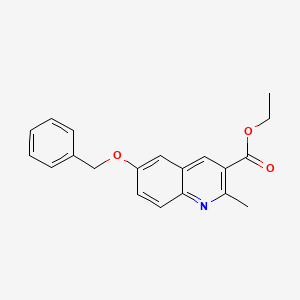

Molecular Structure Analysis

The molecular structure of compounds related to "2-{[(3-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate" is characterized by complex interactions and conformations. For instance, the study of N-n-butyl, S-2-nitro-1-(p-tolyl)ethyl dithiocarbamate provides insights into the conformational, thermodynamic, and vibrational spectroscopic aspects, revealing seven low-lying energy structures and highlighting the importance of quantum chemical calculations for understanding molecular behavior (T. Yadav et al., 2021).

Chemical Reactions and Properties

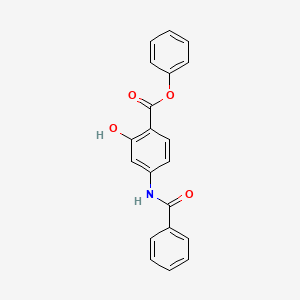

Reactions involving sulfonamides and carbamates of compounds like 3-fluoro-4-morpholinoaniline, a linezolid intermediate, demonstrate the versatility of these functional groups in synthesizing new molecules with significant antimicrobial activity. The development of sulfonamides and carbamates through reactions with substituted aryl sulfonyl chlorides and chloroformates illustrates the compound's chemical reactivity and potential biological relevance (D. B. Janakiramudu et al., 2017).

Physical Properties Analysis

The study of physical properties, such as solubility, melting point, and crystal structure, is essential for understanding the behavior of chemical compounds. For example, the synthesis and crystal structure analysis of ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate, a compound with structural similarities, provides valuable data on its crystalline form, indicating the importance of such analyses in determining compound stability and reactivity (Wangchun Xiang, 2004).

Chemical Properties Analysis

The chemical properties of "2-{[(3-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate" and related compounds, such as reactivity with different chemicals, stability under various conditions, and reaction mechanisms, are crucial for their practical applications. Studies on the reactivity of amino and nitrophenyl sulfones in aqueous sodium hydroxide solution illustrate the compound's behavior in different chemical environments, shedding light on its potential uses in synthesis and pharmaceutical development (K. B. Shaw et al., 1970).

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis and Protection Strategies

Research on compounds with functionalities similar to "2-{[(3-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate" often focuses on their role in peptide synthesis. For instance, the 2-(p-nitrophenylthio)ethyl group has been utilized for carboxyl-group protection in peptide synthesis, offering selective removal advantages after conversion into the corresponding sulphone by treatment with alkali. This strategy is essential in synthesizing peptides with precise amino acid sequences and functionalities (Amaral, 1969).

Synthesis of Amino Acid Derivatives

Optically active syn-α-amidoalkylphenyl sulfones, prepared from chiral aldehydes, are used in basic conditions to give N-acylimines, which react with sodium methanenitronate to afford corresponding nitro adducts with high anti diastereoselectivity. These derivatives undergo further transformations to produce β-hydroxy-α-amino acid and α,β-diamino acid esters, highlighting the compound's utility in synthesizing biologically active compounds (Foresti et al., 2003).

Organic Synthesis Building Blocks

Tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are another class of compounds related to the query, serving as N-(Boc) nitrone equivalents in organic synthesis. These compounds have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, demonstrating their role as versatile building blocks for organic synthesis, especially in reactions with organometallics to give N-(Boc)hydroxylamines (Guinchard et al., 2005).

Antimicrobial Activity

Sulfonamides and carbamates of certain intermediates have been synthesized and evaluated for their antimicrobial activity, revealing that some derivatives exhibit potent antimicrobial effects against various bacterial and fungal strains. This research underscores the potential of sulfonamide and carbamate derivatives in developing new antimicrobial agents, which could extend to compounds like "2-{[(3-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate" (Janakiramudu et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(3-nitrophenyl)sulfonylamino]ethyl N-butylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O6S/c1-2-3-7-14-13(17)22-9-8-15-23(20,21)12-6-4-5-11(10-12)16(18)19/h4-6,10,15H,2-3,7-9H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYZMPAXLUDJNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)OCCNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-nitrophenyl)sulfonylamino]ethyl N-butylcarbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}ethanesulfonamide](/img/structure/B5545528.png)

![(3R*,4S*)-1-[(3,5-difluoropyridin-2-yl)carbonyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5545543.png)

![N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5545556.png)

![3-methyl-6-{4-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5545570.png)

![9-[(1-isopropyl-1H-imidazol-2-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5545589.png)

![1-butyl-4-[2-(1,4-oxazepan-4-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5545592.png)

![2-(2-ethyl-1H-imidazol-1-yl)-N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]acetamide](/img/structure/B5545597.png)

![N-(4-methylphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5545622.png)